![molecular formula C22H21N7O2 B5518524 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their diverse biological activities, which make them valuable for research in medicinal chemistry and material science. Its complex structure, involving imidazole and pyrimidinyl groups linked to phenyl and methoxyphenyl groups through a urea linkage, suggests a potential for specific interactions with biological targets.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting from key intermediates like 6-aminoimidazo[1,2-a]pyrazine or similar pyrimidinyl derivatives. These intermediates are further reacted with isocyanates or isothiocyanates to introduce urea or thiourea functionalities. Advanced techniques such as refluxing in the presence of catalysts or under solvent-free conditions are often employed to enhance yields and purity (Saracoglu et al., 2019; Moosavi‐Zare et al., 2013).

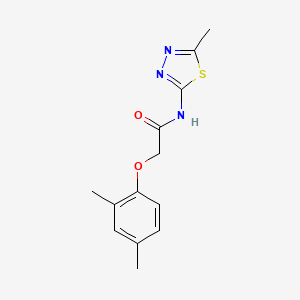

Molecular Structure Analysis

The molecular structure of related compounds shows a disk shape, with significant dihedral angles between the imidazole ring and the phenyl groups. Intramolecular hydrogen bonding within the urea moiety is common, contributing to the stability and conformation of the molecule. Crystallographic analyses often reveal the presence of supramolecular chains formed via hydrogen bonds, which are crucial for understanding the compound's behavior in solid state (Attia et al., 2012).

Aplicaciones Científicas De Investigación

Antiproliferative Agents Targeting P53 in Cancer Cell Lines

A series of urea derivatives, including the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. One study focused on non-small cell lung cancer (NSCLC), where derivatives demonstrated cytostatic activity, specifically targeting mutant P53 in NSCLC cell lines. These findings suggest potential applications in cancer therapy, especially for reactivating mutant P53, a common feature in many cancers (Bazin et al., 2016).

Enzyme Inhibition and Anticancer Activity

Another research avenue explores the synthesis of unsymmetrical 1,3-disubstituted ureas and their biological activities. Seventeen urea derivatives were evaluated for their inhibition of various enzymes and their effects on a prostate cancer cell line. This study highlights the compound's potential in enzyme inhibition and anticancer activity, opening doors for therapeutic applications (Mustafa et al., 2014).

Synthetic Cytokinins and Plant Growth Regulation

In agriculture, urea derivatives exhibit cytokinin-like activities, influencing cell division and differentiation in plants. Specific derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies. These synthetic cytokinins outperform natural adenine compounds in some cases, providing a valuable tool for agricultural biotechnology and plant tissue culture (Ricci & Bertoletti, 2009).

Soil and Environmental Biodegradation

The environmental fate and degradation pathways of related urea compounds in soil highlight the biodegradation potential of certain fungi, such as Aspergillus niger. These studies provide insights into the environmental impact of urea-based herbicides and their microbial degradation, which is crucial for understanding their persistence and mobility in the environment (Sharma et al., 2012).

Molecular Docking and Computational Studies

Computational studies on imidazole derivatives offer insights into their reactivity and interaction with biological targets. For example, molecular docking approaches have been used to predict the inhibitory activity of synthesized compounds against specific proteins, providing a theoretical foundation for developing new therapeutic agents (Hossain et al., 2018).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c1-15-24-20(13-21(25-15)29-12-11-23-14-29)26-16-3-5-17(6-4-16)27-22(30)28-18-7-9-19(31-2)10-8-18/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEXAYULOMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)

![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)